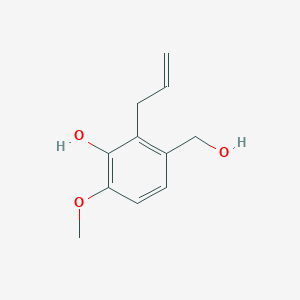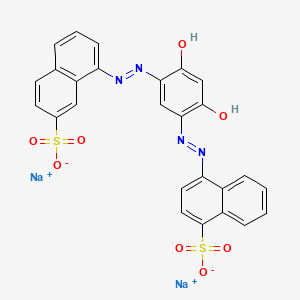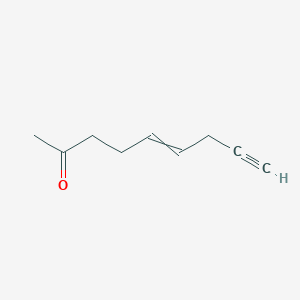![molecular formula C17H28O2 B14457207 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one CAS No. 74615-78-4](/img/structure/B14457207.png)
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo[3.2.1]octane family, which is known for its rigid and conformationally defined framework. The presence of an oxygen atom within the bicyclic ring system imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one typically involves the intramolecular 1,5-alkylidene carbene C–H insertion reaction. This method is powerful for creating five-membered, unsaturated carbo- and heterocyclic ring systems. The reaction conditions often include the generation of α-hydroxyalkylidene carbenes from the thermolysis of α,β-epoxy-N-aziridinylimines . The reaction is carried out under controlled temperatures to ensure the selective insertion into unfunctionalized C–H bonds, leading to the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using common reagents and mild conditions. The process is designed to be efficient and scalable, ensuring the production of multi-gram quantities of the compound . The use of water as a solvent and the application of mild reaction conditions make the process environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one can be compared with other similar compounds, such as:
8-Oxabicyclo[3.2.1]oct-6-en-3-one: This compound shares a similar bicyclic structure but lacks the pentyl groups, resulting in different chemical properties and reactivity.
6-Oxabicyclo[3.2.1]oct-3-en-7-one: Another related compound with a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
74615-78-4 |
|---|---|
分子式 |
C17H28O2 |
分子量 |
264.4 g/mol |
IUPAC名 |
1,5-dipentyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C17H28O2/c1-3-5-7-9-16-11-12-17(19-16,10-8-6-4-2)14-15(18)13-16/h11-12H,3-10,13-14H2,1-2H3 |
InChIキー |
PCABLWVGOQTDJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC12CC(=O)CC(O1)(C=C2)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)





![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)


![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
